molecular formula C19H26N2O B6916096 N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide

N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide

Cat. No.: B6916096
M. Wt: 298.4 g/mol
InChI Key: DICMOAGPIAPOHO-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzamide group, and a dicyclopropylmethyl moiety. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Dicyclopropylmethyl Moiety: The dicyclopropylmethyl group is introduced via alkylation reactions, using dicyclopropylmethyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or piperidine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool compound in biological studies to investigate the function of specific proteins and pathways.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide can be compared with other similar compounds, such as:

    N-(cyclopropylmethyl)-4-piperidin-1-ylbenzamide: This compound has a similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group, leading to differences in chemical reactivity and biological activity.

    N-(dicyclopropylmethyl)-4-piperidin-1-ylacetamide: This compound has an acetamide group instead of a benzamide group, which may affect its pharmacokinetic properties and therapeutic potential.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are not observed in closely related compounds.

Properties

IUPAC Name

N-(dicyclopropylmethyl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-19(20-18(14-4-5-14)15-6-7-15)16-8-10-17(11-9-16)21-12-2-1-3-13-21/h8-11,14-15,18H,1-7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICMOAGPIAPOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC(C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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